1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridine ring, which is further functionalized with a chlorobenzenesulfonyl group. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the C1s proteinase , a key component of the classical complement pathway . The classical pathway (CP) is an effective mechanism for initiating complement activity and is a pathological driver of many complement-mediated diseases .
Mode of Action
This compound, referred to as A1, acts as a selective competitive inhibitor of C1 . It was identified through a small molecule virtual screen interacting with the substrate recognition site of C1s .
Biochemical Pathways
The compound’s action affects the classical complement pathway (CP) . The CP is initiated by the activation of the complement component C1, which consists of the pattern recognition molecule C1q bound to a tetramer of the proteases C1r and C1s . The enzymatically active C1 provides the catalytic basis for the cleavage of downstream CP components C4 and C2 .
Result of Action
Functional studies showed that A1 inhibits heparin-induced immune complex-triggered CP activation, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1’s cleavage of C2 in a dose-dependent manner . Biochemical experiments showed that A1 directly binds to C1s with a Kd of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which is functionalized at the 3-position with a carbonyl group.
Sulfonylation: The pyridine intermediate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated pyridine derivative.
Piperazine Coupling: The final step involves coupling the sulfonylated pyridine derivative with 4-phenylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
- 1-[6-(4-bromobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
- **1-[6-(4-fluorobenzenesulfonyl)pyridine-3-carbon
Properties
IUPAC Name |
[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-18-7-9-20(10-8-18)30(28,29)21-11-6-17(16-24-21)22(27)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBFQFGSCKBDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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